gamma-Heptalactone
gamma-Heptalactone
γ-Heptalactone is a volatile flavor compound found in mangoes, strawberries, pineapples as well as in some dairy products. It is used as a flavoring agent in the food and cosmetic industry.
4-Heptanolide, also known as heptan-4-olide, belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. Thus, 4-heptanolide is considered to be a fatty ester lipid molecule. 4-Heptanolide is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). 4-Heptanolide has been detected in multiple biofluids, such as feces and saliva. Within the cell, 4-heptanolide is primarily located in the cytoplasm. 4-Heptanolide exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, 4-heptanolide can be found in alcoholic beverages, fruits, green vegetables, and tea. This makes 4-heptanolide a potential biomarker for the consumption of these food products. 4-Heptanolide is a potentially toxic compound.
Dihydro-5-propyl-2(3H)-furanone is a lactone.
4-Heptanolide, also known as heptan-4-olide, belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. Thus, 4-heptanolide is considered to be a fatty ester lipid molecule. 4-Heptanolide is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). 4-Heptanolide has been detected in multiple biofluids, such as feces and saliva. Within the cell, 4-heptanolide is primarily located in the cytoplasm. 4-Heptanolide exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, 4-heptanolide can be found in alcoholic beverages, fruits, green vegetables, and tea. This makes 4-heptanolide a potential biomarker for the consumption of these food products. 4-Heptanolide is a potentially toxic compound.
Dihydro-5-propyl-2(3H)-furanone is a lactone.
Brand Name:
Vulcanchem
CAS No.:
105-21-5
VCID:
VC21003269
InChI:
InChI=1S/C7H12O2/c1-2-3-6-4-5-7(8)9-6/h6H,2-5H2,1H3
SMILES:
CCCC1CCC(=O)O1
Molecular Formula:
C7H12O2
Molecular Weight:
128.17 g/mol
gamma-Heptalactone
CAS No.: 105-21-5
Cat. No.: VC21003269
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | γ-Heptalactone is a volatile flavor compound found in mangoes, strawberries, pineapples as well as in some dairy products. It is used as a flavoring agent in the food and cosmetic industry. 4-Heptanolide, also known as heptan-4-olide, belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. Thus, 4-heptanolide is considered to be a fatty ester lipid molecule. 4-Heptanolide is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). 4-Heptanolide has been detected in multiple biofluids, such as feces and saliva. Within the cell, 4-heptanolide is primarily located in the cytoplasm. 4-Heptanolide exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, 4-heptanolide can be found in alcoholic beverages, fruits, green vegetables, and tea. This makes 4-heptanolide a potential biomarker for the consumption of these food products. 4-Heptanolide is a potentially toxic compound. Dihydro-5-propyl-2(3H)-furanone is a lactone. |
|---|---|
| CAS No. | 105-21-5 |
| Molecular Formula | C7H12O2 |
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | 5-propyloxolan-2-one |
| Standard InChI | InChI=1S/C7H12O2/c1-2-3-6-4-5-7(8)9-6/h6H,2-5H2,1H3 |
| Standard InChI Key | VLSVVMPLPMNWBH-UHFFFAOYSA-N |
| SMILES | CCCC1CCC(=O)O1 |
| Canonical SMILES | CCCC1CCC(=O)O1 |
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